CID 16219622

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

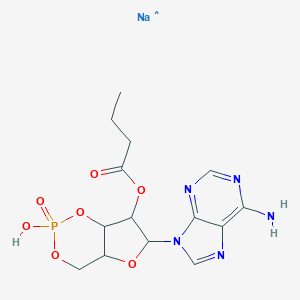

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is a cyclic nucleotide derivative that plays a significant role in various biochemical processes. It is a modified form of adenosine monophosphate, where the hydroxyl group at the 2’ position is esterified with a butyryl group. This modification enhances its lipophilicity and membrane permeability, making it a valuable tool in biochemical research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt typically involves the esterification of adenosine-3’, 5’-cyclic monophosphate with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyclic phosphate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield adenosine-3’, 5’-cyclic monophosphate and butyric acid.

Oxidation: Oxidizing agents such as potassium permanganate can oxidize the butyryl group to form corresponding carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur at the butyryl group, leading to the formation of various derivatives.

Major Products:

- Hydrolysis yields adenosine-3’, 5’-cyclic monophosphate and butyric acid.

- Oxidation produces carboxylic acids.

- Substitution reactions result in various substituted derivatives .

科学的研究の応用

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is widely used in scientific research due to its ability to permeate cell membranes and mimic the action of endogenous cyclic adenosine monophosphate. Its applications include:

Chemistry: Used as a reagent in the synthesis of other cyclic nucleotide derivatives.

Biology: Employed in studies of signal transduction pathways, particularly those involving cyclic adenosine monophosphate-dependent protein kinases.

Medicine: Investigated for its potential therapeutic effects in conditions related to cyclic adenosine monophosphate signaling.

Industry: Utilized in the development of biochemical assays and diagnostic kits.

作用機序

2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt exerts its effects by acting as a lipophilic precursor of cyclic adenosine monophosphate. Upon entering the cell, it is metabolized by esterases to release cyclic adenosine monophosphate and butyrate. The released cyclic adenosine monophosphate activates cyclic adenosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins and modulation of various cellular processes .

類似化合物との比較

N6,2’-O-Dibutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt: Another cyclic nucleotide derivative with enhanced cell permeability and resistance to hydrolysis.

Bucladesine Sodium Salt: A cell-permeable cyclic adenosine monophosphate analogue that activates cyclic adenosine monophosphate-dependent protein kinases.

Uniqueness: 2’-O-Monobutyryladenosine-3’, 5’-cyclic Monophosphate Sodium Salt is unique due to its specific modification at the 2’ position, which enhances its lipophilicity and membrane permeability. This makes it particularly useful in studies requiring efficient cellular uptake and activation of cyclic adenosine monophosphate-dependent pathways .

生物活性

CID 16219622, also known as 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H17N3O4

- Canonical SMILES : C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N+[O-]

- DSSTOX Substance ID : DTXSID90620357

The compound features a morpholine ring and a nitrophenyl group, which are critical for its biological interactions. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action may involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Nitrophenyl Group : This group can participate in electron transfer reactions, enhancing the compound's reactivity with cellular macromolecules.

- Morpholine Ring : This moiety facilitates binding to various biological targets, potentially altering enzyme activities or receptor functions.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial efficacy of this compound against selected bacterial strains.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Anticancer Activity Study :

- Objective : To investigate the cytotoxic effects of this compound on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values calculated at approximately 25 µM for both cell types.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Morpholine ring, nitrophenyl group | Yes | Yes |

| 1-(4-Nitrophenyl)-2-pyridinone | Lacks morpholine ring | Limited | Moderate |

| 3-Morpholino-1-phenyl-5,6-dihydropyridin-2(1H)-one | Similar structure without nitro group | No | Low |

特性

InChI |

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEXPGXXMNULPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585216 |

Source

|

| Record name | PUBCHEM_16219622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55443-13-5 |

Source

|

| Record name | PUBCHEM_16219622 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。